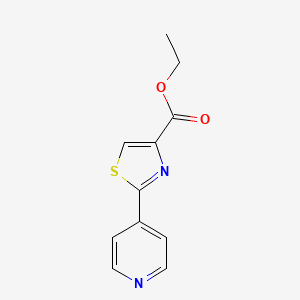

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective effects .

Biochemical Pathways

Related compounds have been found to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegenerative disorders .

Result of Action

Similar compounds have been shown to exhibit neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 4-aminopyridine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate: Similar structure but with the pyridine ring attached at a different position, which may affect its chemical properties and biological activity.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring but are fused with a pyrimidine ring instead of a thiazole ring, leading to different applications and activities.

N-(Pyridin-2-yl)amides:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by the presence of thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring fused with a pyridine ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical in disease processes, such as kinases and proteases involved in cancer progression and microbial resistance.

- Neuroprotective Effects : Similar compounds have demonstrated the ability to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative disorders.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit potent activity against various bacterial and fungal strains. For example:

| Compound | Target Organism | Activity |

|---|---|---|

| 4e | Bacillus subtilis | Promising |

| 4f | Aspergillus niger | Promising |

| 4k | Various bacteria | Moderate |

| 4l | Various fungi | Moderate |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. It has been tested against several cancer cell lines with promising results:

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or pyridine rings can enhance cytotoxicity against these cell lines .

Antiviral Activity

Preliminary studies have indicated potential antiviral effects of this compound. Compounds with similar structures have been shown to inhibit viral replication in vitro, although specific data on this compound remains limited .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Antimicrobial Study : A study synthesized various derivatives and evaluated their antimicrobial activity against standard strains. The most active compounds were those substituted with electron-withdrawing groups on the aromatic rings .

- Anticancer Evaluation : Another research effort assessed the cytotoxicity of this compound against multiple cancer cell lines, revealing significant antiproliferative effects that warrant further investigation for therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHRVJSNZLHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.